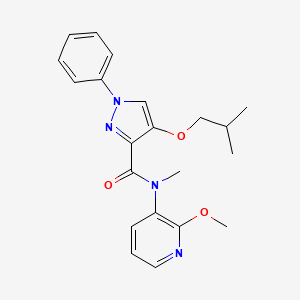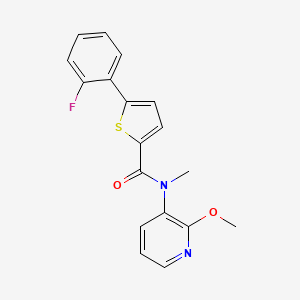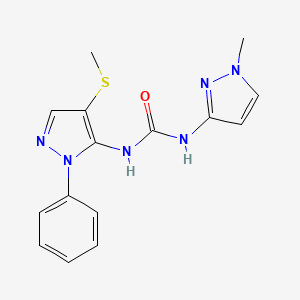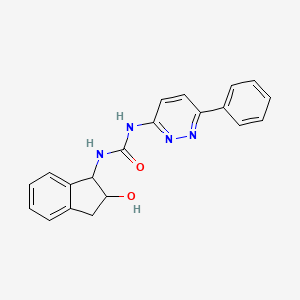
N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division by forming microtubules, which are essential for the formation of the mitotic spindle. The compound binds to the colchicine binding site on tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer activity, this compound has also been reported to exhibit anti-inflammatory, antiangiogenic, and antiparasitic activities. However, the compound's effects on normal cells and tissues are not well understood, and further studies are needed to determine its safety and efficacy.
実験室実験の利点と制限
One of the major advantages of N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide is its potent anticancer activity against various cancer cell lines. This compound can be used as a lead compound for the development of new anticancer drugs. However, the compound's limitations include its low solubility in water and its potential toxicity to normal cells and tissues.
将来の方向性
There are several future directions for the research on N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide. One of the major areas of research is the development of new derivatives of this compound with improved solubility and selectivity for cancer cells. Another area of research is the investigation of the compound's effects on normal cells and tissues to determine its safety and efficacy. Furthermore, the compound's potential applications in other fields such as anti-inflammatory, antiangiogenic, and antiparasitic activities can also be explored. Overall, this compound holds great promise for the development of new drugs for the treatment of cancer and other diseases.
合成法
The synthesis of N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide has been reported using different methods. One of the commonly used methods involves the reaction of 3-chlorobenzonitrile, 2-cyanoethyl-N,N-diisopropylamine, and pyridine-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux for several hours to obtain the desired product. Other methods involve the use of different reagents and solvents, but the overall reaction mechanism remains the same.
科学的研究の応用
N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.
特性
IUPAC Name |
N-(3-chlorophenyl)-N'-(2-cyanoethyl)-N'-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-13-5-3-7-14(11-13)21-16(23)17(24)22(10-4-8-19)12-15-6-1-2-9-20-15/h1-3,5-7,9,11H,4,10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJWRCYURKYYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCC#N)C(=O)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-2-fluoro-N-[[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663651.png)
![2-[[1-(4-Fluorophenyl)pyrazol-3-yl]methoxy]benzamide](/img/structure/B7663663.png)
![5-[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7663665.png)
![4-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7663668.png)
![(2R)-1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7663692.png)
![3-(5-Fluoropyridin-2-yl)-1-methyl-1-[2-(oxan-4-yl)ethyl]urea](/img/structure/B7663698.png)
![3-cyclopropyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663706.png)
![4-hydroxy-N-[2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]benzamide](/img/structure/B7663707.png)




![1-Methyl-3-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]pyrrolidin-2-one](/img/structure/B7663749.png)
![3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663750.png)
